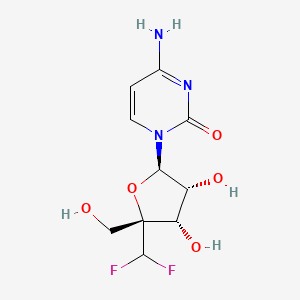

4'-C-(difluoromethyl)-Cytidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13F2N3O5 |

|---|---|

Molecular Weight |

293.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-5-(difluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H13F2N3O5/c11-8(12)10(3-16)6(18)5(17)7(20-10)15-2-1-4(13)14-9(15)19/h1-2,5-8,16-18H,3H2,(H2,13,14,19)/t5-,6+,7-,10-/m1/s1 |

InChI Key |

OAAMCHLHRJREHT-JTGULSINSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)C(F)F)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)C(F)F)O)O |

Origin of Product |

United States |

Conformational Control:

A primary design strategy is to control the conformational preference of the sugar pucker to mimic the transition state of the natural substrate for a specific enzyme. acs.org

Rigidification: Introducing modifications that "lock" the sugar into a specific conformation, such as the North (C3'-endo) pucker preferred by many viral RNA polymerases, can enhance potency. This can be achieved through bicyclic structures like Locked Nucleic Acids (LNA) or by introducing strategically placed electronegative substituents, such as fluorine at the 2' and 4' positions. researchgate.netacs.org

Stereoelectronic Effects: The use of fluorine and other electronegative groups can induce favorable stereoelectronic interactions that bias the sugar pucker towards the desired conformation. researchgate.netresearchgate.net

Bioisosteric Replacements:

Replacing atoms or functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency and pharmacokinetic properties.

Fluorine Substitution: Replacing hydrogen or hydroxyl groups with fluorine can enhance metabolic stability, increase binding affinity, and modulate electronic properties without significantly increasing steric bulk. mdpi.com

Chalcogen Replacement: Replacing the oxygen atom in the ribose ring with sulfur (4'-thionucleosides) or selenium (4'-selenonucleosides) can alter the ring's conformation and hydrolytic stability, potentially leading to improved metabolic profiles. acs.org

Prodrug Strategies:

To overcome challenges such as poor cellular uptake and inefficient phosphorylation, prodrug approaches are widely employed.

Phosphoramidates (ProTide): Attaching a phosphoramidate (B1195095) moiety to the 5'-hydroxyl group facilitates the delivery of the monophosphorylated nucleoside into the cell, bypassing the often rate-limiting first phosphorylation step.

Esterification: Modifying hydroxyl groups with ester functionalities can enhance lipophilicity and improve cell membrane permeability.

Targeting Viral Specific Enzymes:

To achieve selectivity, modifications are designed to be recognized by viral enzymes but not by their human counterparts.

Exploiting Active Site Differences: Subtle differences in the active sites of viral and human polymerases can be exploited. For example, the 1'-cyano group of Remdesivir occupies a pocket in the viral polymerase that is not present in human polymerases. nih.gov

Base Modifications: Altering the nucleobase can prevent recognition by human enzymes while maintaining or enhancing activity against the viral target. researchgate.net

Structure Activity Relationship Sar Guided Optimization:

A systematic exploration of substitutions at various positions of the nucleoside scaffold is crucial for identifying the most potent and selective compounds.

Systematic Analog Synthesis: Creating a library of analogues with diverse modifications at the sugar and base allows for a comprehensive evaluation of the SAR. researchgate.netacs.org

Computational Modeling: In silico docking studies and molecular dynamics simulations can help predict the binding modes and affinities of new analogues, guiding the design of more effective compounds. acs.org

The following table summarizes key design principles and their intended effects.

| Design Principle | Intended Effect | Example |

| Conformational Locking | Enhanced binding affinity and potency. acs.org | Locked Nucleic Acid (LNA) |

| Fluorination | Increased metabolic stability and binding affinity. mdpi.com | Sofosbuvir |

| ProTide Technology | Improved cellular delivery of the monophosphate. | Sofosbuvir |

| Bioisosteric Replacement | Altered pharmacokinetic and pharmacodynamic properties. acs.org | 4'-Thionucleosides |

| SAR-Guided Modification | Optimization of potency and selectivity. researchgate.net | Heterobase-modified 2'-C-methyl ribonucleosides |

Advanced Research Applications and Probing Techniques

Utilization as Spectroscopic Probes (e.g., 19F NMR) for Biological Systems

The fluorine-19 (¹⁹F) nucleus possesses highly favorable characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus. acs.org Furthermore, the chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment, spanning a range of over 400 ppm. acs.org This sensitivity, coupled with the near-total absence of fluorine in natural biological systems, makes ¹⁹F-labeled molecules like 4'-C-(difluoromethyl)-Cytidine excellent probes for studying biological macromolecules and their interactions with minimal background interference. acs.orgacs.orgbeilstein-journals.org

When this compound is incorporated into a nucleic acid, the ¹⁹F NMR signal of the difluoromethyl group serves as a reporter on the local conformation and dynamics. researchgate.net Changes in the nucleic acid's secondary or tertiary structure, or its interaction with proteins or small molecules, will alter the chemical environment of the ¹⁹F nucleus, leading to detectable changes in its chemical shift. beilstein-journals.orgresearchgate.net For instance, the formation of a duplex, triplex, or G-quadruplex can be monitored by observing the distinct ¹⁹F NMR signals corresponding to the different structural states. acs.orgoup.com

The utility of fluorinated nucleosides as ¹⁹F NMR probes has been demonstrated in various studies. For example, 4'-C-[(4-trifluoromethyl-1H-1,2,3-triazol-1-yl)methyl]thymidine has been used as a sensitive sensor for detecting oligonucleotide secondary structures. acs.orgoup.com Similarly, 2'-O-trifluoromethylated RNA has been shown to be a highly sensitive label for analyzing RNA structure equilibria and RNA-small molecule interactions. rsc.org These examples highlight the potential of this compound to serve as a versatile ¹⁹F NMR probe for detailed structural and functional studies of nucleic acids in solution.

Table 1: Comparison of NMR Properties of ¹H and ¹⁹F Nuclei

| Property | ¹H | ¹⁹F |

| Natural Abundance (%) | 99.98 | 100 |

| Spin (I) | 1/2 | 1/2 |

| Relative Sensitivity | 1.00 | 0.83 |

| Chemical Shift Range (ppm) | ~15 | ~400 |

This table provides a comparative overview of the key NMR properties of proton (¹H) and fluorine-19 (¹⁹F) nuclei, highlighting the advantages of ¹⁹F for spectroscopic studies of biological systems.

Incorporation into Synthetic Nucleic Acid Oligomers (e.g., siRNA)

The modification of small interfering RNAs (siRNAs) with synthetic nucleoside analogs is a widely explored strategy to enhance their therapeutic potential by improving properties such as nuclease resistance and target-binding affinity. The incorporation of 4'-C-modified nucleosides, including those with fluorinated substituents, into siRNA duplexes has been shown to modulate their stability and gene-silencing activity. nih.govtandfonline.comoup.com

Application in Elucidating Nucleic Acid Structure and Function

The ability to introduce site-specific modifications into nucleic acids is crucial for dissecting their complex structures and functions. thermofisher.cn this compound serves as a valuable tool in this endeavor by providing a means to probe and modulate nucleic acid architecture.

Furthermore, the fluorine atoms of the difluoromethyl group can participate in non-covalent interactions, such as hydrogen bonds with appropriate donors, which can further stabilize specific nucleic acid structures. oup.com The unique properties of fluorinated nucleosides have been harnessed to study a variety of nucleic acid phenomena, including the formation of Z-DNA, the interaction of RNA with proteins, and the mechanism of action of DNA and RNA editing enzymes. oup.comnih.gov For instance, trifluoromethylated guanosine (B1672433) has been used as a ¹⁹F NMR sensor to study the structure of G-quadruplexes. oup.com The incorporation of this compound into specific sites within a DNA or RNA strand can thus provide a powerful handle for investigating the intricate relationship between nucleic acid structure and its diverse biological roles.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analysis with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and interaction patterns. For 4'-C-(difluoromethyl)-cytidine, docking studies have been pivotal in identifying and characterizing its interactions with various biological targets.

Key Findings from Molecular Docking Studies:

Identification of Binding Modes: Docking analyses have been employed to understand how this compound and its derivatives fit into the active sites of target enzymes. These studies help to rationalize the observed biological activities by revealing specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, in studies of similar cytidine (B196190) derivatives, molecular docking has been used to evaluate binding interactions with enzymes like FimH lectin and urate oxidase. researchgate.net

Binding Affinity Prediction: A primary output of molecular docking is the calculation of binding affinity, often expressed as a docking score or binding energy. These values provide a semi-quantitative prediction of how strongly a ligand will bind to its target. For example, in the study of other cytidine analogs, docking was used to calculate binding affinities, and compounds with better binding properties than the parent drug were identified. nih.gov

Structure-Activity Relationship (SAR) Elucidation: By docking a series of analogues of this compound, researchers can build SAR models. These models correlate specific structural modifications with changes in binding affinity, offering a rational basis for designing new compounds with improved potency.

Table 1: Representative Molecular Docking Results for Cytidine Analogues

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Urate Oxidase (1R51) | Cytidine Analog 7 | - | Not specified |

| Urate Oxidase (1R51) | Cytidine Analog 10 | - | Not specified |

| Urate Oxidase (1R51) | Cytidine Analog 11 | - | Not specified |

| Histone Deacetylase 8 (HDAC8) | trans-4-(trifluoromethyl)cinnamic acid | -6.10 | Not specified |

| Cytochrome P450 3A4 (1TQN) | Aflatoxin B1 | - | Not specified mdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Interaction Profiling

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. arxiv.org This allows for a more detailed understanding of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Insights from Molecular Dynamics Simulations:

Complex Stability: MD simulations are used to assess the stability of the docked complex. researchgate.net Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are monitored throughout the simulation to ensure that the ligand remains stably bound within the active site. researchgate.net

Interaction Profiling: MD simulations provide a detailed profile of the ligand-protein interactions over the simulation time. This includes the analysis of hydrogen bond occupancy, water-mediated interactions, and changes in the solvent accessible surface area (SASA). researchgate.net These analyses can reveal transient interactions that are not captured by static docking methods.

Free Energy Calculations: Advanced MD techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy of the ligand-protein complex. These calculations provide a more accurate estimation of binding affinity than docking scores alone.

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the protein backbone or ligand from a reference structure over time. | Indicates the stability of the complex. A stable RMSD suggests a stable binding mode. researchgate.net |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and the ligand, which can be important for binding. researchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes upon ligand binding. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key hydrogen bonding interactions that contribute to binding affinity and specificity. researchgate.net |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the protein and ligand that is accessible to the solvent. | Changes in SASA upon binding can indicate the extent of the interaction interface. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. nrel.gov For this compound, these calculations can predict its intrinsic chemical properties and how they might influence its biological activity.

Applications of Quantum Chemical Calculations:

Geometric and Electronic Properties: DFT calculations are used to optimize the three-dimensional geometry of this compound and to calculate its electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.netrsc.org

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated, including chemical potential, hardness, and electrophilicity index. These descriptors provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack, which is crucial for understanding its metabolic fate and potential for covalent interactions with target proteins.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). These predictions can be compared with experimental data to validate the computational model and to aid in the characterization of the compound.

Table 3: Predicted Quantum Chemical Properties for Cytidine Analogues

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. researchgate.net |

| Mulliken Charges | Distribution of partial atomic charges within the molecule. | Indicates the electrostatic potential and sites for polar interactions. nrel.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar environments. |

Rational Design and Virtual Screening of Novel Analogues

The insights gained from molecular docking, MD simulations, and quantum chemical calculations provide a solid foundation for the rational design of new analogues of this compound with potentially improved properties. Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target.

Strategies for Analogue Design and Screening:

Structure-Based Design: Based on the detailed interaction map from docking and MD studies, specific modifications can be proposed to enhance binding affinity or selectivity. For example, a functional group might be added to form an additional hydrogen bond with a key residue in the active site.

Virtual Screening Campaigns: Large compound libraries can be virtually screened against the target protein using high-throughput docking. The top-scoring hits can then be subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations, before being selected for synthesis and experimental testing. researchgate.net

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated from the known active conformation of this compound and used to search for novel scaffolds that match the pharmacophoric features.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This helps to prioritize compounds with favorable pharmacokinetic profiles and low toxicity risks for further development. nih.gov

Future Directions and Unaddressed Research Questions

Exploration of Broader Antiviral and Therapeutic Spectra

While initial studies have highlighted the promise of fluorinated nucleosides, the full extent of 4'-C-(difluoromethyl)-Cytidine's activity against a wider range of viruses remains to be systematically explored. Future research should focus on:

Broad-Spectrum Antiviral Screening: Comprehensive screening of this compound and its derivatives against a diverse panel of viruses is warranted. This includes RNA viruses such as influenza, Zika, Dengue, and coronaviruses, as well as DNA viruses. nih.govcnr.it Analogs like Carbocyclic cytidine (B196190) have demonstrated broad-spectrum activity, suggesting that modifications to the cytidine scaffold can yield wide-ranging antiviral effects. nih.gov

Anticancer Potential: The structural similarity of this compound to clinically successful anticancer agents like Gemcitabine (2'-deoxy-2',2'-difluorocytidine) suggests a potential role in oncology. cardiff.ac.uk Investigations into its cytotoxicity against various cancer cell lines, particularly pancreatic, lung, ovarian, and breast cancers, could unveil new therapeutic applications. cardiff.ac.ukacs.org

Activity Against Drug-Resistant Viral Strains: A critical area of investigation is the efficacy of this compound against viral strains that have developed resistance to existing nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.net Some 4'-substituted nucleoside analogs have shown promise in overcoming resistance in HIV-1 strains. researchgate.net

Identification of Novel Molecular Targets and Pathways

Understanding the precise molecular interactions of this compound is crucial for optimizing its efficacy and identifying new therapeutic opportunities. Key research questions include:

Primary and Secondary Target Validation: While it is hypothesized that the triphosphate form of such nucleoside analogs acts on viral polymerases, the specific viral and cellular enzymes that this compound and its metabolites interact with need to be definitively identified. cardiff.ac.ukcardiff.ac.uk For instance, the active metabolites of Gemcitabine inhibit both DNA synthesis and ribonucleotide reductase. cardiff.ac.uk

Impact on Cellular Kinases: The efficiency of the initial phosphorylation step, often a rate-limiting factor for nucleoside analog activity, needs to be assessed with various cellular kinases. google.com

Exploration of Non-Polymerase Targets: Research should investigate whether this compound or its metabolites have off-target effects or interact with other cellular pathways that could contribute to its therapeutic or toxic effects. Some antiviral compounds target cellular proteins like the DEAD-box helicase DDX3X to inhibit viral replication. cnr.it

Investigation of Intracellular Delivery and Bioavailability Enhancement Strategies

The effectiveness of nucleoside analogs is often limited by their ability to enter cells and be converted into their active triphosphate form. Future research should prioritize:

Prodrug Development: Designing prodrugs of this compound is a key strategy to improve its pharmacokinetic properties. cardiff.ac.uk This can enhance oral bioavailability, increase plasma half-life, and improve cellular uptake. cardiff.ac.uknih.gov The ProTide technology, which delivers a pre-phosphorylated nucleoside, has been successfully used for drugs like Sofosbuvir. cardiff.ac.uk

Targeted Delivery Systems: The use of nanoparticle-based delivery systems could help in targeting specific tissues or cell types, thereby increasing the therapeutic index and reducing systemic toxicity. acs.org

Understanding Transporter Interactions: Identifying the specific nucleoside transporters responsible for the uptake of this compound into cells will be crucial for understanding its tissue distribution and potential for drug-drug interactions.

Table 1: Potential Strategies for Bioavailability Enhancement

| Strategy | Rationale | Key Research Focus |

|---|---|---|

| Prodrugs | To mask the hydrophilic nature of the nucleoside, improving membrane permeability and protecting against premature metabolism. cardiff.ac.ukcardiff.ac.uk | Synthesis and evaluation of ester, phosphoramidate (B1195095) (ProTide), and other promoieties. cardiff.ac.uk |

| Nanocarriers | To enhance solubility, protect from degradation, and potentially target specific tissues. | Formulation of lipid nanoparticles or polymers for encapsulation and delivery. acs.org |

| Chemical Modification | To increase lipophilicity and metabolic stability. nih.govmdpi.com | Introduction of lipophilic groups at various positions on the nucleoside scaffold. |

Integration with Multi-Drug Combination Approaches for Synergistic Effects

Combination therapy is a cornerstone of antiviral and anticancer treatment, often leading to improved efficacy and a reduced likelihood of resistance. nih.gov Future studies should explore:

Synergy with Other Antivirals: Evaluating this compound in combination with other classes of antiviral drugs (e.g., protease inhibitors, integrase inhibitors) could reveal synergistic or additive effects. mdpi.com

Combination with Chemotherapeutic Agents: In the context of cancer, combining this compound with other cytotoxic drugs or targeted therapies could enhance tumor cell killing and overcome resistance mechanisms. nih.govplos.org For example, combining cytarabine (B982) with the WEE1 inhibitor adavosertib has shown synergistic effects in leukemia cell lines. nih.gov

Elucidation of Synergy Mechanisms: When synergistic combinations are identified, it is crucial to investigate the underlying molecular mechanisms. This could involve complementary effects on different cellular pathways or one drug enhancing the uptake or activation of the other. plos.org

Q & A

Basic Research Questions

Q. How does the difluoromethyl modification at the 4' position of cytidine influence its electronic properties and ribose ring conformation?

- Methodological Answer : The difluoromethyl group introduces strong inductive effects due to fluorine's electronegativity, altering electron distribution in the ribose ring. Computational methods like density functional theory (DFT) can model these changes, while nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) quantifies electronic perturbations. X-ray crystallography is critical for resolving conformational changes in the ribose ring .

Q. What role does 4'-C-(difluoromethyl)-Cytidine play in stabilizing RNA structures compared to unmodified cytidine?

- Methodological Answer : Stability can be assessed via thermal denaturation assays (measuring values) or enzymatic degradation studies using RNases. The difluoromethyl group likely enhances RNA duplex stability by reducing solvent accessibility or forming non-covalent interactions (e.g., C–F⋯H–C hydrogen bonds). Comparative circular dichroism (CD) spectroscopy further reveals structural differences .

Q. How can researchers validate the incorporation of this compound into RNA transcripts?

- Methodological Answer : Use reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect mass shifts (+68 Da per modification). Enzymatic digestion (e.g., ribonuclease T1) followed by MS/MS sequencing confirms site-specific incorporation. -NMR also provides direct evidence of fluorinated residues in purified RNA .

Advanced Research Questions

Q. How can UV cross-linking experiments be optimized to study RNA-protein interactions involving this compound, given potential photochemical artifacts?

- Methodological Answer : UV irradiation protocols must balance cross-linking efficiency with minimizing side reactions (e.g., cytidine-to-uridine hydrolysis). Control experiments using unmodified cytidine and crosslinking-immunoprecipitation (CLIP) with sequencing are essential. Quantify artifacts via MS analysis of RNA hydrolysates and adjust irradiation wavelength/duration based on empirical validation .

Q. What strategies mitigate quantitation challenges for this compound in biological matrices at sub-micromolar concentrations?

- Methodological Answer : Employ isotope-labeled internal standards (e.g., - or -labeled cytidine analogs) to correct for matrix effects in LC-MS. Derivatization with hydrophilic tags (e.g., dansyl chloride) improves ionization efficiency. Validate method precision using quality control (QC) samples spiked into serum/plasma, adhering to FDA bioanalytical guidelines .

Q. How do stereoelectronic effects of the difluoromethyl group influence the binding affinity of this compound to RNA-dependent RNA polymerases?

- Methodological Answer : Perform molecular dynamics (MD) simulations to map interactions between the fluorinated ribose and polymerase active sites. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (, ). Compare with X-ray co-crystal structures of polymerase-ligand complexes to identify fluorine-specific contacts .

Q. What analytical frameworks are recommended for reconciling contradictory data on the metabolic stability of this compound across in vitro and in vivo models?

- Methodological Answer : Apply systematic meta-analysis using PRISMA guidelines to aggregate data from enzymatic assays (e.g., cytidine deaminase activity) and pharmacokinetic studies. Stratify results by experimental conditions (pH, enzyme isoforms) and use multivariate regression to identify confounding variables. Cross-validate with stable isotope tracing in animal models .

Data Synthesis and Reporting Guidelines

- For all studies , raw data (e.g., NMR spectra, MS chromatograms) should be deposited in FAIR-aligned repositories (e.g., Chemotion, RADAR4Chem) with detailed metadata .

- Statistical reporting : Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons. Use tools like R or Python for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.